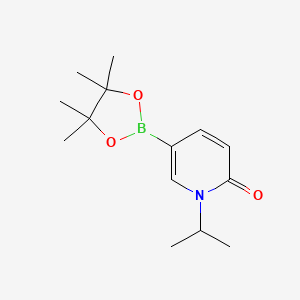
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
説明
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one, also known as IPPD-2-ONE, is a boron-containing organic compound that has been studied for its applications in scientific research. It has a wide range of applications in the fields of organic synthesis, catalysis, and drug delivery. IPPD-2-ONE has been used in the synthesis of polymers, peptides, and other organic compounds. Its unique structure enables it to act as a catalyst in a variety of reactions, making it an attractive option for researchers. In addition, its ability to form complexes with metal ions has been exploited to create new materials with unique properties.
科学的研究の応用
Synthesis and Structural Analysis
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, a boric acid ester, is primarily used in the synthesis of complex organic compounds. Studies have explored its use in synthesizing various boric acid ester intermediates, highlighting its role in substitution reactions. The structures of these compounds, including the boric acid ester derivatives, are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is also employed for crystallographic and conformational analyses, demonstrating its utility in detailed molecular structure studies (Huang et al., 2021).
Molecular Structure Characterization
The molecular structures of compounds involving 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one are often calculated using density functional theory (DFT). DFT calculations are consistent with the crystal structures determined by single-crystal X-ray diffraction, indicating a strong correlation between theoretical and experimental structural data. This alignment is crucial for understanding the physicochemical properties and molecular conformations of these compounds (Yang et al., 2021).
Application in Polymer Synthesis
This compound also finds its application in the field of polymer chemistry. For instance, it has been used in the synthesis of deeply colored polymers containing pyrrolopyrrole units. These polymers, synthesized using palladium-catalyzed polycondensation, exhibit solubility in common organic solvents and are of interest due to their unique color and molecular weight properties (Welterlich et al., 2012).
Exploration in Organic Chemistry
In organic chemistry, the compound plays a role as an intermediate in synthesizing a variety of organic molecules. Research has delved into the synthesis of structures like pyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, highlighting the versatility of this compound in creating diverse molecular structures with potential therapeutic applications (Abd El Kader et al., 2012).
特性
IUPAC Name |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)16-9-11(7-8-12(16)17)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZBWLBVFEODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




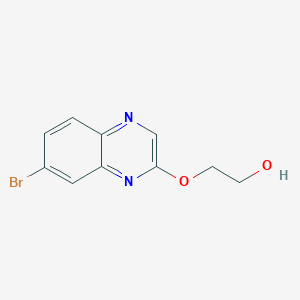

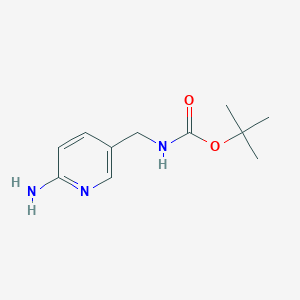
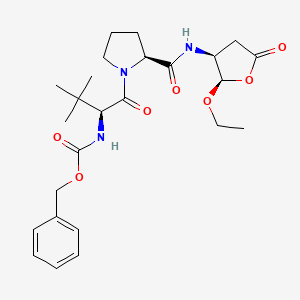
![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)
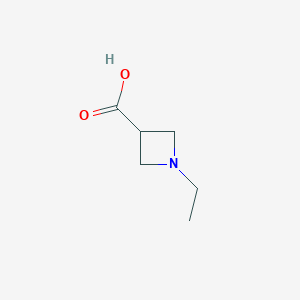
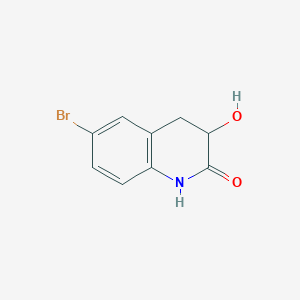
![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)
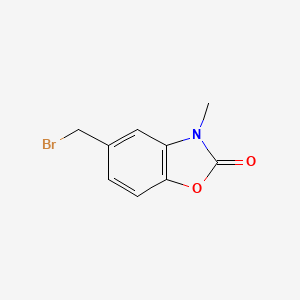
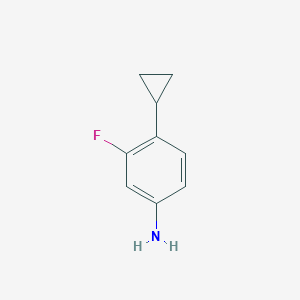
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
